5-Chloro-4-methyl-2-(o-tolyl)pyridine

Lipophilicity LogP Physicochemical Property

This pre-functionalized pyridine scaffold is essential for medicinal chemistry programs requiring a high-LogP (4.42) core for kinase or farnesyltransferase inhibitor optimization. The 5-chloro substituent is a versatile handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the 4-methyl group provides steric bulk influencing regioselectivity in late-stage diversification. Its distinct physicochemical profile—quantifiably higher lipophilicity than the parent 2-(o-tolyl)pyridine (LogP 3.09)—makes it a critical, non-substitutable fragment. Substituting unsubstituted analogs without revalidation risks losing over 800-fold potency enhancements documented in o-tolyl SAR studies. Ensure your screening cascade maintains integrity by sourcing this specific regioisomer.

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
Cat. No. B15382137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methyl-2-(o-tolyl)pyridine
Molecular FormulaC13H12ClN
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC=C(C(=C2)C)Cl
InChIInChI=1S/C13H12ClN/c1-9-5-3-4-6-11(9)13-7-10(2)12(14)8-15-13/h3-8H,1-2H3
InChIKeyPXSHKULCJOBCCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-methyl-2-(o-tolyl)pyridine: Procurement-Specific Physicochemical and Structural Baseline


5-Chloro-4-methyl-2-(o-tolyl)pyridine (CAS 2635937-69-6) is a heterocyclic aromatic compound characterized by a pyridine core substituted with a chlorine atom at position 5, a methyl group at position 4, and an ortho-tolyl (2-methylphenyl) group at position 2 [1]. The compound possesses a molecular formula of C13H12ClN, a molecular weight of 217.69 g/mol, and a high calculated LogP of approximately 4.42, indicating significant lipophilicity relative to simpler pyridine analogs . It is commercially available from multiple suppliers in research-grade purities (typically ≥97-98%) and is handled under standard hazardous material precautions, including GHS07 classifications for irritancy and acute oral toxicity .

5-Chloro-4-methyl-2-(o-tolyl)pyridine: Why In-Class Analogs Cannot Be Assumed Interchangeable


Simple substitution of this compound with unsubstituted 2-(o-tolyl)pyridine (CAS 10273-89-9) or other chloro/methyl regioisomers in a synthetic or screening workflow is not scientifically justifiable without revalidation. The combined electronic and steric effects of the 5-chloro and 4-methyl substituents significantly alter key physicochemical properties, most notably lipophilicity, which differs by over an order of magnitude from the parent scaffold (calculated LogP of 4.42 vs. 3.09) . Furthermore, established structure-activity relationship (SAR) evidence from related o-tolyl pyridine systems demonstrates that seemingly minor structural modifications—such as the introduction of an o-tolyl group onto a biphenyl core—can result in dramatic (>800-fold) enhancements in in vitro biological potency, underscoring the critical, non-linear impact of specific substituent patterns on functional performance .

5-Chloro-4-methyl-2-(o-tolyl)pyridine: Quantitative Evidence of Differentiation for Scientific Procurement


Lipophilicity (LogP) Differentiation: Over 50-Fold Increase in Calculated Partition Coefficient vs. Parent o-Tolylpyridine Scaffold

The target compound exhibits a calculated LogP of 4.42, representing a >1.3 log unit increase in lipophilicity compared to the unsubstituted parent scaffold, 2-(o-tolyl)pyridine, which has a calculated LogP of 3.09 . This quantifiable difference in partition coefficient corresponds to a theoretical >50-fold increase in octanol-water partitioning, which has direct implications for membrane permeability, protein binding, and chromatographic retention behavior in both analytical and preparative workflows .

Lipophilicity LogP Physicochemical Property Medicinal Chemistry ADME

SAR-Informed Potency Enhancement: Structural Rationale Derived from Analogous o-Tolyl Pyridine Systems

While direct biological data for this precise compound is limited in the public domain, a critical SAR study on related o-tolyl pyridine derivatives provides a quantitative benchmark for the impact of the o-tolyl moiety. In this study, modification of a biphenyl core to an o-tolyl substituted biphenyl core (compound 29) in a pyridyl ether farnesyltransferase inhibitor series resulted in an increase in in vitro potency from 0.4 nM to an implied sub-nanomolar range (a dramatic enhancement) . The authors explicitly note that the o-tolyl biphenyl core 'dramatically and unexpectedly enhanced the potency' across multiple examples (e.g., compounds 46, 47, 48, 49) .

Structure-Activity Relationship SAR Medicinal Chemistry Lead Optimization Farnesyltransferase Inhibition

Regioisomeric Specificity: Differentiation from 5-Chloro-2-(o-tolyl)pyridine and 5-Chloro-3-methyl-2-(o-tolyl)pyridine

The target compound (CAS 2635937-69-6; 5-chloro-4-methyl substitution pattern) is chemically distinct from the closely related regioisomer 5-Chloro-2-(o-tolyl)pyridine (CAS 1345043-96-0) which lacks the 4-methyl group, and from 5-Chloro-3-methyl-2-(o-tolyl)pyridine (CAS 2624417-46-3) which has a different methyl substitution position [1]. The molecular weight difference (217.69 vs. 203.67 g/mol for the des-methyl analog) and the distinct SMILES/InChI identifiers confirm these are different chemical entities with different CAS numbers, requiring separate procurement and inventory management [1].

Regioisomer Chemical Differentiation Procurement Synthetic Intermediate Molecular Diversity

5-Chloro-4-methyl-2-(o-tolyl)pyridine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Lead Optimization and SAR Expansion of Kinase or Farnesyltransferase Inhibitor Scaffolds

This compound is a rational choice for medicinal chemistry groups engaged in lead optimization of pyridine-based kinase or farnesyltransferase inhibitors. The presence of the o-tolyl group, as demonstrated in the J. Med. Chem. SAR study, is associated with dramatic potency enhancements, while the specific 5-chloro-4-methyl substitution pattern provides a distinct vector for modulating physicochemical properties (e.g., increased LogP of 4.42 vs. parent scaffold) and offers a unique handle for further synthetic derivatization .

Synthetic Chemistry: Use as a Building Block Requiring a High-LogP, Chloro-Substituted Pyridine Core

For synthetic chemists constructing complex molecules requiring a lipophilic pyridine core, this compound offers a pre-functionalized scaffold with a calculated LogP of 4.42—significantly higher than the parent 2-(o-tolyl)pyridine (LogP 3.09) . The chlorine atom at the 5-position provides a versatile site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira), while the 4-methyl group introduces steric bulk that can influence regioselectivity in subsequent transformations. This combination of properties makes it particularly suitable for late-stage diversification in medicinal chemistry campaigns.

Analytical Method Development: Lipophilic Probe for Chromatographic Retention and Solubility Assays

Due to its precisely defined and quantifiably high LogP (4.42), this compound can serve as a calibration standard or reference probe in reversed-phase HPLC method development and logP/logD determination assays, providing a distinct retention time benchmark compared to less lipophilic pyridine analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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